3,7-Dimethyluric Acid
説明
Contextualization within Purine (B94841) and Methylxanthine Metabolism
3,7-Dimethyluric acid, an oxopurine, is a methylated derivative of uric acid. hmdb.canp-mrd.orgnih.gov It is not a primary product of the endogenous purine pathway but rather a metabolite of dietary methylxanthines, particularly theobromine (B1682246) and, to a lesser extent, caffeine (B1668208). hmdb.canp-mrd.orgtandfonline.com As such, its presence in biological fluids is directly linked to the consumption of products containing these alkaloids, such as cocoa, tea, and coffee. tandfonline.com
The formation of this compound is a key step in the biotransformation of theobromine (3,7-dimethylxanthine). The primary pathway involves the oxidation of theobromine at the C-8 position. tandfonline.com This reaction is catalyzed by enzymes such as xanthine (B1682287) dehydrogenase/oxidase and the cytochrome P-450 (CYP450) superfamily, specifically isoform CYP1A2. hmdb.catandfonline.comnih.govfoodb.ca In humans, after the ingestion of theobromine, it is metabolized into several compounds, with this compound being one of the identified urinary metabolites, although often in small amounts. nih.govresearchgate.net
In rat liver studies, the formation of this compound from theobromine has been shown to be dependent on cytochrome P-450. tandfonline.comnih.gov These studies revealed that this compound and another metabolite, 6-amino-5-(N-methylformylamino)-1-methyluracil (3,7-DAU), are derived from a common oxidized intermediate. tandfonline.comnih.gov The balance between the formation of these two products can be influenced by cellular thiols like glutathione (B108866) (GSH). tandfonline.comnih.gov
While not a direct component of the de novo synthesis of purines, this compound is intrinsically linked to purine metabolism as its precursors, the methylxanthines, are structurally purine derivatives. hmdb.ca The metabolic pathways of these exogenous compounds converge with endogenous purine degradation at the level of xanthine. imrpress.com The presence of this compound and other methylated purines can be a marker for methylxanthine metabolism and has been studied in the context of urinary calculi, where these compounds can be found alongside uric acid. hmdb.canp-mrd.orgbasys2.ca
Table 1: Metabolic Formation of this compound
| Precursor | Enzyme(s) | Product |
|---|---|---|
| Theobromine | Xanthine dehydrogenase/oxidase, Cytochrome P-450 (CYP1A2) | This compound |
Historical Perspectives in Biochemical Research
The study of methylated uric acids dates back to investigations into the metabolic fate of dietary xanthines. Early in the 20th century, researchers noted that the ingestion of caffeine and theophylline (B1681296) led to the excretion of substances that gave a color reaction similar to uric acid but were distinct from it. pk-db.com Work by Buchanan, Christman, and Block was pivotal in demonstrating that this chromogenic material was, in fact, composed of methyluric acids. pk-db.com
A significant advancement in understanding the specific origins of this compound came from a 1957 study by Cornish and Christman, who identified the 8-oxidation of theobromine as a metabolic pathway, leading to the formation of this compound. tandfonline.com However, in some early human studies, this compound was not detected after theobromine ingestion, leading to the initial hypothesis that methylation at the 7-position might hinder oxidation at the adjacent C-8 position. pk-db.com
Later, more sensitive analytical techniques, such as high-performance liquid chromatography (HPLC), enabled more precise identification and quantification of metabolites. A 1983 study by Tarka et al. successfully identified and quantified a small amount of this compound in the urine of men who had consumed theobromine, confirming it as a human metabolite. nih.govresearchgate.net Further mechanistic insights were provided by a 1988 study in rats, which investigated the in vitro formation of this compound from theobromine in liver microsomes. This research firmly established the involvement of the cytochrome P-450 enzyme system and a common oxidized intermediate in its formation. tandfonline.comnih.gov Research in microorganisms, such as Pseudomonas putida and various fungi, has also identified the oxidation of methylxanthines as a key metabolic process, with this compound being a detected catabolite of theobromine. imrpress.comnih.gov
Table 2: Selected Research Findings on this compound
| Year of Study | Research Focus | Organism/System | Key Findings Related to this compound |
|---|---|---|---|
| 1957 | Metabolism of theobromine, theophylline, and caffeine | Man | Identified 8-oxidation of theobromine as a metabolic pathway. tandfonline.com |
| 1983 | Theobromine kinetics and metabolic disposition | Man | Identified and quantified this compound as a minor metabolite of theobromine in human urine. nih.govresearchgate.net |
| 1988 | Mechanism of metabolite formation from theobromine | Rat (in vitro liver microsomes) | Demonstrated the involvement of cytochrome P-450; proposed that this compound and 3,7-DAU derive from a common oxidized intermediate. tandfonline.comnih.gov |
| 2020 | Biodegradation of theobromine by fungi | Aspergillus sydowii, Aspergillus tamarii | Detected this compound as a metabolite, confirming oxidation as a pathway in theobromine catabolism by these fungi. nih.gov |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3,7-dimethyl-9H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZLHKHNBLLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156769 | |
| Record name | 3,7-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,7-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13087-49-5 | |
| Record name | 3,7-Dimethyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIMETHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR195N9E9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 3,7 Dimethyluric Acid
Endogenous Formation Pathways in Mammals
3,7-Dimethyluric acid is an endogenous compound found in mammals, arising from the metabolic breakdown of dietary methylxanthines, primarily theobromine (B1682246) and caffeine (B1668208). hmdb.ca It is a derivative of uric acid with methyl groups attached at the 3 and 7 positions of the purine (B94841) ring. nih.gov
The principal pathway for the formation of this compound is through the catabolism of theobromine (3,7-dimethylxanthine). nih.govfoodb.ca Theobromine, a major alkaloid in cocoa and chocolate products, is metabolized in the liver. hmdb.camcgill.ca The biotransformation of theobromine to this compound is an oxidation reaction. foodb.ca This metabolic step is a significant route for theobromine clearance in the body. nih.gov Although it is a recognized metabolite, in humans, this compound accounts for a relatively small percentage of the total excreted theobromine metabolites. nih.govmdpi.com
This compound is also formed as a downstream metabolite in the complex metabolic cascade of caffeine (1,3,7-trimethylxanthine). hmdb.camdpi.com Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, leading to the formation of various dimethylxanthines, including theobromine. nih.govclinpgx.org Theobromine, once formed from caffeine, can then be further metabolized to this compound. wikipedia.org Therefore, the presence of this compound in urine can be indicative of either direct theobromine consumption or as a metabolic byproduct of caffeine intake. mdpi.com
The conversion of theobromine to this compound is catalyzed by the enzyme xanthine (B1682287) dehydrogenase, which can also exist in an oxidase form. foodb.cahmdb.ca This enzyme is a key component in the metabolic pathway of purines, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. proteopedia.orgmdpi.com In the context of theobromine metabolism, xanthine dehydrogenase/oxidase facilitates the oxidation of the C8 position of the purine ring of theobromine, leading to the formation of this compound. hmdb.ca The activity of this enzyme is crucial for the biotransformation and subsequent elimination of methylxanthines from the body. hmdb.ca
Comparative Metabolic Profiling Across Biological Systems
The metabolism of methylxanthines, including the formation of this compound, exhibits notable variations across different biological systems. These differences are primarily due to species-specific variations in the activity and expression of metabolic enzymes.
In humans, after the consumption of theobromine, a major portion is excreted in the urine as unchanged theobromine and its primary metabolites, 7-methylxanthine (B127787) and 3-methylxanthine (B41622). nih.gov this compound represents a smaller fraction of the excreted metabolites. nih.govmdpi.com One study reported that this compound accounted for approximately 1.3% of the theobromine metabolites found in human urine. mdpi.com The table below summarizes the urinary excretion of theobromine and its metabolites in humans.
Table 1. Urinary Excretion of Theobromine and its Metabolites in Humans
| Metabolite | Percentage of Total Excreted Metabolites |
|---|---|
| 7-Methylxanthine | 36% |
| Unmetabolized Theobromine | 21% |
| 3-Methylxanthine | 21% |
| This compound | 1.3% |
Data derived from a study on theobromine metabolism. mdpi.com
The metabolism of theobromine, and consequently the production of this compound, differs significantly in animal models compared to humans. For instance, in rats, a major metabolite of theobromine is 6-amino-5-[N-methylformylamino]-1-methyluracil, whereas this compound is found in the feces. nih.gov In control rats, liver microsomal incubation of theobromine primarily yielded this compound. nih.govnih.gov Furthermore, female rats have been shown to have a significantly greater capacity for oxidizing theobromine to this compound compared to male rats. nih.gov Rabbits and dogs also exhibit different primary metabolic pathways for theobromine, leading to varying proportions of metabolites, including this compound. nih.gov These species-specific differences are crucial considerations when extrapolating metabolic data from animal models to humans. drugbank.com
Table 2. Comparative Metabolism of Theobromine in Different Species
| Species | Primary Metabolic Observations |
|---|---|
| Human | Major urinary metabolites are 7-methylxanthine and 3-methylxanthine. This compound is a minor metabolite. nih.govmdpi.com |
| Rat | 6-amino-5-[N-methylformylamino]-1-methyluracil is a major urinary metabolite. This compound is found in feces. Female rats show greater oxidation to this compound. nih.gov |
| Rabbit | Extensive metabolism of theobromine, primarily to 7-methylxanthine. nih.gov |
| Dog | Primary metabolite is 3-methylxanthine. nih.gov |
Microbial Biotransformation and Degradation Pathways
The microbial breakdown of this compound is hypothesized to proceed through a series of enzymatic reactions, primarily involving demethylation and subsequent cleavage of the purine ring structure. This process mirrors the established pathways for uric acid and other methylated purine derivatives.
Key Microbial Players and Enzymatic Steps
Several genera of microorganisms, renowned for their metabolic versatility, are implicated in the degradation of methylxanthines and, by extension, this compound. Species of Pseudomonas, Aspergillus, and Talaromyces have demonstrated the ability to metabolize theobromine, a direct precursor to this compound. nih.gov
The initial step in the formation of this compound from theobromine is catalyzed by a C-8 oxidation reaction. In bacteria such as Pseudomonas putida, a broad-specificity xanthine oxidase has been identified as the enzyme responsible for this conversion, acting on various methylxanthines to produce their corresponding methyluric acids. scielo.brnih.gov Fungal species, including Aspergillus niger and Talaromyces marneffei, also metabolize theobromine, with one of the pathways being the initial oxidation to this compound. nih.govnih.govresearchgate.netresearchgate.net
Once formed, the microbial degradation of this compound is thought to proceed via the following key steps:
N-demethylation: The removal of the methyl groups at the N-3 and N-7 positions is a crucial step. This is likely carried out by specific N-demethylases. While direct evidence for enzymes acting on this compound is scarce, the presence of N-demethylases active on other methylxanthines in organisms like Pseudomonas species is well-established. nih.gov The sequential removal of these methyl groups would yield 7-methyluric acid and subsequently uric acid.
Uric Acid Catabolism: Following demethylation to uric acid, the degradation pathway converges with the well-characterized route of purine catabolism. Uric acid is then cleaved by the enzyme uricase (urate oxidase) to form allantoin (B1664786). Further enzymatic steps hydrolyze allantoin to allantoic acid, then to urea (B33335) and glyoxylic acid, and finally to ammonia (B1221849) and carbon dioxide. Some fungi have been observed to degrade theobromine beyond uric acid, indicating their capability to catabolize these downstream products. nih.gov
It is important to note that in some bacterial strains, such as certain Pseudomonas putida species, methyluric acids have been observed to accumulate in the growth medium, suggesting that they are not further metabolized by these particular organisms. nih.govnih.gov This highlights the diversity of metabolic capabilities among different microbial species.
Proposed Microbial Degradation Pathway of this compound
Interactive Data Table: Proposed Microbial Degradation of this compound
| Step | Precursor | Enzyme (Hypothesized) | Product | Microbial Genus (Examples) |
| 1 | Theobromine | Xanthine Oxidase / Theobromine Oxidase | This compound | Pseudomonas, Aspergillus, Talaromyces |
| 2 | This compound | N-demethylase | 7-Methyluric acid | Pseudomonas (inferred) |
| 3 | 7-Methyluric acid | N-demethylase | Uric acid | Pseudomonas (inferred) |
| 4 | Uric acid | Uricase (Urate oxidase) | Allantoin | Aspergillus, Talaromyces |
| 5 | Allantoin | Allantoinase | Allantoic acid | Various bacteria and fungi |
| 6 | Allantoic acid | Allantoate amidohydrolase | Urea and Glyoxylic acid | Various bacteria and fungi |
| 7 | Urea | Urease | Ammonia and Carbon Dioxide | Various bacteria and fungi |
The study of the microbial biotransformation of this compound is an area that warrants further investigation to fully elucidate the specific enzymes and regulatory mechanisms involved. A deeper understanding of these pathways could have significant implications for bioremediation of caffeine- and theobromine-rich waste streams and for the biotechnological production of valuable methylxanthine derivatives.
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 3,7 Dimethyluric Acid in Biological Matrices
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications
HPLC-MS/MS provides a powerful combination of physical separation and highly specific mass-based detection, making it the preferred method for quantifying low-concentration metabolites like 3,7-dimethyluric acid in complex biological samples. This technique offers excellent sensitivity and specificity, allowing for the reliable measurement of the analyte even in the presence of a multitude of other endogenous compounds. mdpi.com
Effective chromatographic separation is fundamental to the accurate analysis of this compound, primarily to resolve it from structurally similar compounds, including other purine (B94841) metabolites and its own isomers. researchgate.net Reversed-phase (RP) chromatography is the most common approach, typically utilizing C18 columns. nih.govresearchgate.net The optimization of mobile phase composition, including solvent type (e.g., acetonitrile (B52724) or methanol), pH, and additives, is critical for achieving the desired retention and resolution. drawellanalytical.comsigmaaldrich.com
For instance, adjusting the mobile phase pH can alter the ionization state of purine metabolites, thereby affecting their retention on the column. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analytical run, is often employed to effectively separate a wide range of purine derivatives with varying polarities within a reasonable timeframe. nih.govnih.gov Hydrophilic interaction liquid chromatography (HILIC) has also emerged as a valuable alternative for separating highly polar compounds like purines that may have poor retention in traditional reversed-phase systems. symc.edu.cn
Table 1: Example of Optimized HPLC Parameters for Purine Metabolite Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 150 mm, 3 µm) | Provides hydrophobic retention mechanism suitable for many purine metabolites. |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Formate or 0.1% Formic Acid) | Controls pH and aids in ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute analytes from the column. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.2–0.6 mL/min | Optimized for column dimensions to ensure sharp peaks and good resolution. researchgate.net |
| Column Temperature | 30–40 °C | Maintains consistent retention times and improves peak shape. sigmaaldrich.com |
Following chromatographic separation, electrospray ionization (ESI) is typically used to generate gas-phase ions from the eluted analytes. ESI is a soft ionization technique that minimizes fragmentation, preserving the molecular ion, which is crucial for determining the molecular weight. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).
For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, often in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound, m/z 197 in positive mode) is selected and fragmented. One or more specific product ions (fragments) are then monitored. libretexts.orgchemguide.co.uk This precursor-to-product ion transition is highly specific to the analyte, significantly reducing chemical noise and enhancing sensitivity and specificity. researchgate.net
Table 2: Illustrative ESI-MS/MS Parameters for this compound
| Parameter | Setting | Description |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]+. |
| Precursor Ion (Q1) | m/z 197.1 | The mass-to-charge ratio of the protonated this compound molecule (C7H8N4O3). sigmaaldrich.com |
| Product Ions (Q3) | Specific m/z values (e.g., m/z 138, m/z 110) | Characteristic fragments generated from the precursor ion, used for confirmation and quantification. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | A highly sensitive and selective quantitative mode that monitors specific precursor-product transitions. |
To achieve the highest accuracy and precision, quantitative methods rely on the use of an appropriate internal standard. acanthusresearch.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification. researchgate.netnih.gov A SIL analog of this compound, such as one containing ¹³C or ¹⁵N atoms, is chemically identical to the analyte. studylib.netnih.gov
This means it co-elutes during chromatography and experiences the same behavior during sample preparation and ionization. acanthusresearch.com However, it is distinguished by its higher mass. By adding a known amount of the SIL standard to each sample, any variations in sample extraction recovery or matrix-induced ion suppression can be corrected for, as the ratio of the analyte to the SIL standard remains constant. researchgate.net A mass difference of at least three mass units is generally recommended to prevent spectral overlap. acanthusresearch.com
Non-Targeted Metabolomics Approaches for Discovery and Annotation
In contrast to targeted analysis, non-targeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify changes related to a specific condition or state. mdpi.com In this context, this compound may be identified as a compound of interest without prior selection. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, is essential for these studies, as it provides highly accurate mass measurements. symc.edu.cn
The process of identifying this compound in a non-targeted dataset involves several steps. Initially, a feature (defined by a specific m/z and retention time) corresponding to the accurate mass of this compound is detected. This feature is then "annotated" by matching its experimental data against metabolomics databases (e.g., the Human Metabolome Database) or spectral libraries. hmdb.caplos.org Final confirmation of the identity requires matching the retention time and MS/MS fragmentation pattern with those of an authentic chemical standard.
Method Validation, Reproducibility, and Inter-laboratory Comparability
For an analytical method to be considered reliable for research or clinical use, it must undergo rigorous validation. editage.com Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is typically required. cipac.orgcipac.org
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples with known concentrations. Recoveries are generally expected to be within 85-115%. who.int
Precision: The degree of agreement among a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be less than 15%. symc.edu.cnwho.int
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. cipac.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.com
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix. This is assessed by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent. nih.govnih.gov
Ensuring reproducibility is a major challenge in analytical science. nih.gov Inter-laboratory comparability studies, where identical samples are analyzed by multiple laboratories, are crucial for assessing the robustness and transferability of a method. researchgate.netnii.ac.jp Such studies help identify potential sources of variability, including differences in instrumentation, protocols, and data analysis, and are vital for establishing standardized methods. nih.gov
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85–115% (± 20% at LOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte. |
Challenges in Isomer Resolution and Differentiation (e.g., 1,7-Dimethyluric Acid)
A significant analytical challenge in the quantification of this compound is its differentiation from its structural isomers, such as 1,7-dimethyluric acid, 1,3-dimethyluric acid, and 1,9-dimethyluric acid. nih.govhmdb.cahmdb.ca These isomers share the same exact mass and elemental formula (C₇H₈N₄O₃) and often produce some of the same fragment ions in MS/MS, making their distinction by mass spectrometry alone nearly impossible. researchgate.net
Therefore, successful analysis is critically dependent on chromatographic separation. molnar-institute.com Achieving baseline resolution of these isomers requires careful optimization of the HPLC method. researchgate.net Factors that can be adjusted to improve separation include:
Stationary Phase: Testing different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) can exploit subtle differences in the isomers' interactions with the stationary phase. sigmaaldrich.com
Mobile Phase: Small changes in the organic solvent ratio, pH, or buffer concentration can significantly impact selectivity and resolution. drawellanalytical.com
Gradient Profile: A shallow, slow gradient around the elution time of the isomers can help to pull apart closely eluting peaks. sigmaaldrich.com
Without adequate chromatographic separation, co-elution will lead to an overestimation of the concentration of the target isomer, resulting in inaccurate and unreliable data.
Table 4: Common Isomers of Dimethyluric Acid
| Compound Name | Molecular Formula | Molecular Weight | Common Precursor |
|---|---|---|---|
| This compound | C7H8N4O3 | 196.16 g/mol | Theobromine (B1682246) |
| 1,7-Dimethyluric acid | C7H8N4O3 | 196.16 g/mol | Paraxanthine (B195701) |
| 1,3-Dimethyluric acid | C7H8N4O3 | 196.16 g/mol | Theophylline (B1681296) |
| 1,9-Dimethyluric acid | C7H8N4O3 | 196.16 g/mol | Metabolite of methylxanthines |
Biological Roles and Clinical Significance of 3,7 Dimethyluric Acid
Implications in Purine-Related Pathologies and Physiological States
Beyond its role as a dietary biomarker, 3,7-dimethyluric acid has clinical significance in the context of purine-related health issues, particularly those involving the urinary system.
This compound has been identified as a component of urinary calculi, commonly known as kidney stones. hmdb.ca These stones are formed when minerals and other substances in the urine crystallize and aggregate. While uric acid is a common component of these stones, methylated purines like this compound can also be incorporated. oup.com
Research suggests that methylxanthines, the precursors to this compound, may influence the crystallization of uric acid. researchgate.net Theobromine (B1682246), for instance, has been shown to inhibit the nucleation and growth of uric acid crystals. researchgate.net This inhibitory effect could be clinically beneficial in the management of uric acid nephrolithiasis.
Studies have demonstrated that theobromine can delay the induction of uric acid crystallization and alter the size and shape of the crystals that do form. researchgate.net While the direct effect of this compound on this process is less studied, its precursor's ability to interfere with uric acid crystallization suggests an indirect role. The interaction between various urinary purines and their impact on stone formation is an area of ongoing research. oup.com
Emerging Associations with Human Skeletal Muscle Aging
Recent advancements in metabolomics have begun to shed light on the intricate biochemical changes that accompany the aging process in human skeletal muscle. Within this evolving landscape, this compound has emerged as a metabolite of interest. An untargeted metabolomics study aimed at identifying biological markers of human skeletal muscle aging has highlighted a potential association. aging-us.com This research, which analyzed muscle tissue from individuals of varying ages, identified a compound designated as "1,7/3,7 dimethyluric acid" as a minor but potent predictor of chronological age in muscle tissue. aging-us.com
The study utilized a random forest machine learning algorithm to analyze a large dataset of metabolites, and "1,7/3,7 dimethyluric acid" was among the features prioritized as being informative for stratifying individuals by age. aging-us.com While the study did not functionally characterize the role of this metabolite in muscle aging, its identification as a predictive marker suggests that its presence or concentration in muscle tissue may be linked to age-related physiological changes. aging-us.com Further research is warranted to elucidate the precise nature of this association and to determine whether this compound is a passive biomarker of aging or an active participant in the mechanisms underlying age-related decline in muscle mass and function.
Pharmacokinetic and Pharmacodynamic Relevance in Methylxanthine Studies
This compound is a recognized metabolite of the methylxanthines theobromine and caffeine (B1668208). nih.govhmdb.ca Its formation and excretion are key aspects of the pharmacokinetic profile of these widely consumed dietary compounds.
Following the consumption of theobromine, a small fraction is metabolized to this compound. nih.govresearchgate.net In a study involving healthy male subjects who abstained from methylxanthine sources, the administration of theobromine resulted in the urinary excretion of several metabolites, including this compound. nih.govresearchgate.net The apparent first-order rate constant for the production of this compound from theobromine was calculated, providing insight into the kinetics of this metabolic pathway. nih.gov
The urinary excretion of this compound is a minor route of elimination for theobromine. Studies have quantified the percentage of a theobromine dose that is excreted as this compound. One study reported that approximately 1.3% of an administered theobromine dose is excreted in the urine as this compound. nih.gov In rats, it has been observed that the majority of theobromine-derived radioactivity in feces could be attributed to this compound. who.int
The formation of this compound from theobromine is catalyzed by cytochrome P450 enzymes in the liver. hmdb.ca The metabolism of caffeine also contributes to the body's pool of this compound. hmdb.cascialert.net
Below are interactive data tables summarizing key research findings related to this compound.
Table 1: Urinary Excretion of this compound After Theobromine Administration in Humans
| Study Participant Group | Theobromine Dose | Percentage of Dose Excreted as this compound in Urine | Reference |
| Healthy adult males | Not specified | 1.3% | nih.gov |
| Healthy, non-medicated, non-smoking men | 10 mg/kg theobromine sodium acetate | Small amount detected | nih.gov |
Table 2: Metabolites of Theobromine Identified in Human Urine
| Metabolite | Percentage of Total Excreted Metabolites (Approximate) |
| 7-Methylxanthine (B127787) | 36% |
| Theobromine (unchanged) | 21% |
| 3-Methylxanthine (B41622) | 21% |
| This compound | 1.3% |
| Reference for all data in this table: | nih.gov |
Enzymology and Biochemical Transformations Involving 3,7 Dimethyluric Acid
Characterization of Enzyme Kinetics and Specificity (e.g., Theobromine (B1682246) Oxidation)
The formation of 3,7-Dimethyluric acid is a notable metabolic step, primarily originating from the oxidation of theobromine (3,7-dimethylxanthine). The enzymatic kinetics of this transformation have been a subject of scientific investigation, revealing the specificity of the enzymes involved. While xanthine (B1682287) oxidase can contribute to this conversion, studies have highlighted the predominant role of cytochrome P450 (CYP) enzymes in the liver.
Research utilizing human liver microsomes has been instrumental in characterizing the kinetics of theobromine metabolism. These studies have demonstrated that the conversion of theobromine to this compound is significantly catalyzed by the CYP2E1 isoform. The specificity of this enzyme is underscored by experiments where selective inhibitors of CYP2E1, such as diethyldithiocarbamate (B1195824) and 4-nitrophenol, were shown to inhibit the formation of this compound by approximately 85%.
In addition to CYP2E1, other enzymes contribute to the broader metabolism of theobromine. For instance, both CYP1A2 and CYP2E1 are involved in the N-demethylation of theobromine to 3-methylxanthine (B41622) (3-MX) and 7-methylxanthine (B127787) (7-MX). However, the C8-oxidation that yields this compound is a pathway predominantly mediated by CYP2E1.
The following table summarizes the key enzymes involved in the metabolism of theobromine and their primary products.
| Enzyme Family | Specific Enzyme | Primary Metabolic Reaction | Key Product(s) |
| Cytochrome P450 | CYP2E1 | C8-Oxidation of Theobromine | This compound |
| Cytochrome P450 | CYP1A2, CYP2E1 | N-demethylation of Theobromine | 3-Methylxanthine, 7-Methylxanthine |
| Xanthine Oxidase | Xanthine Oxidase | Oxidation of Xanthines | Uric acid derivatives |
Investigating Oxidative Pathways and Intermediates
The metabolic journey from theobromine to its various downstream products, including this compound, involves a network of oxidative pathways. The primary route to this compound is the direct oxidation of theobromine at the C8 position of the purine (B94841) ring. This reaction introduces a hydroxyl group, which then tautomerizes to the more stable keto form, resulting in the formation of the uric acid derivative.
Beyond this direct oxidation, the metabolism of theobromine is characterized by several key intermediate steps and alternative pathways. N-demethylation at the N3 and N7 positions, catalyzed by CYP1A2 and CYP2E1, produces 7-methylxanthine and 3-methylxanthine, respectively. These intermediates can then undergo further metabolism. For instance, 7-methylxanthine can be oxidized by xanthine oxidase to form 7-methyluric acid.
The interplay between these pathways highlights the complexity of methylxanthine metabolism. The formation of this compound represents one of several possible metabolic fates for theobromine, with the relative flux through each pathway being dependent on the specific enzymatic activities present, which can vary between individuals.
Role of Cytochrome P450 Enzymes in Methylxanthine Metabolism Leading to this compound
Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including methylxanthines like theobromine. nih.gov In humans, the liver is the primary site of this metabolism. The biotransformation of theobromine leading to the formation of this compound is a clear example of the critical role played by specific CYP isoforms.
As previously mentioned, CYP2E1 is the principal enzyme responsible for the C8-oxidation of theobromine to this compound. nih.gov This isoform is known for its role in the metabolism of small-molecule substrates. The involvement of CYP1A2 is more prominent in the N-demethylation reactions of methylxanthines, such as the conversion of caffeine (B1668208) to paraxanthine (B195701) and the demethylation of theobromine to 7-methylxanthine. nih.gov
The activity of these CYP enzymes can be influenced by various factors, including genetic polymorphisms, induction by other compounds (e.g., components of tobacco smoke for CYP1A2), and inhibition by certain drugs. This variability in CYP activity can lead to significant interindividual differences in the metabolic profile of theobromine, affecting the relative amounts of this compound and other metabolites produced.
The following table outlines the principal human CYP450 enzymes involved in the metabolism of theobromine and their respective contributions.
| CYP Isoform | Primary Role in Theobromine Metabolism | Resulting Metabolites |
| CYP2E1 | Major catalyst for C8-oxidation; contributes to N-demethylation | This compound , 3-Methylxanthine, 7-Methylxanthine |
| CYP1A2 | Major catalyst for N-demethylation | 7-Methylxanthine |
Stereoelectronic Effects in Purine Oxidative Reactions
The enzymatic oxidation of purines, including the conversion of theobromine to this compound, is governed by fundamental principles of chemical reactivity, including stereoelectronic effects. These effects relate to how the spatial arrangement of orbitals and the distribution of electron density influence the transition state of a reaction and, consequently, the reaction rate and product specificity.
In the context of the C8-oxidation of theobromine by enzymes like CYP2E1 or xanthine oxidase, the reaction mechanism is believed to involve nucleophilic attack at the C8 position of the purine ring. The electronic nature of the purine ring system, with its alternating single and double bonds and electron-rich nitrogen atoms, plays a crucial role. The methyl groups at the N3 and N7 positions of theobromine also exert an electronic influence on the purine ring, potentially affecting the reactivity of the C8 position.
Computational studies on the mechanism of xanthine oxidase, a related enzyme that also hydroxylates purines, suggest that the reaction proceeds through a transition state where the substrate's electronic structure is significantly perturbed. The enzyme's active site is proposed to stabilize this transition state, in part by facilitating specific tautomerization of the purine substrate, which can have a profound effect on the electronic distribution and reactivity. For instance, the tautomeric form of the purine substrate can dictate the site of enzymatic attack.
While specific computational studies on the stereoelectronic effects in the CYP2E1-catalyzed oxidation of theobromine are not extensively available, it can be inferred that the orientation of the theobromine molecule within the enzyme's active site is critical. The active site provides a specific microenvironment that positions the C8 atom for optimal interaction with the reactive oxygen species of the heme cofactor. This precise positioning is a manifestation of stereoelectronic control, ensuring that the oxidation occurs at the correct carbon atom and with the appropriate stereochemistry, ultimately leading to the formation of this compound.
Computational and Theoretical Research on 3,7 Dimethyluric Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of 3,7-dimethyluric acid focuses on defining its three-dimensional structure and conformational possibilities. The molecule, with the chemical formula C₇H₈N₄O₃, consists of a purine (B94841) core with two methyl groups at the N3 and N7 positions and three oxo groups. nih.govchemspider.com This structure is foundational to its chemical properties and biological interactions.
Computational techniques such as molecular mechanics and quantum mechanics are employed to study its geometry and energetics. Molecular mechanics uses classical physics principles to model the molecule as a collection of atoms connected by springs, making it suitable for analyzing the conformations of larger systems. youtube.com Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure, allowing for precise calculations of molecular geometry, vibrational frequencies, and electronic properties. nih.govaustinpublishinggroup.com While specific conformational analysis studies on this compound are not widely published, these standard computational methods can be used to explore the potential energy surface of the molecule. Such analyses would identify stable conformers, determine the rotational barriers of the methyl groups, and understand the planarity of the purine ring system.
The structural information for this compound is available across several chemical databases, providing a starting point for any modeling study. These computed descriptors define the molecule's identity for computational analysis.
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₄O₃ | PubChem nih.gov |
| Molecular Weight | 196.16 g/mol | PubChem nih.gov |
| IUPAC Name | 3,7-dimethyl-9H-purine-2,6,8-trione | PubChem nih.gov |
| Canonical SMILES | CN1C2=C(NC1=O)N(C(=O)NC2=O)C | PubChem nih.gov |
| InChI Key | HMLZLHKHNBLLJD-UHFFFAOYSA-N | PubChem nih.gov |
Prediction of Metabolic Transformations and Reaction Energetics
This compound is a known human metabolite of theobromine (B1682246), a compound found in chocolate and other foods. nih.govnih.gov The transformation is also part of the broader caffeine (B1668208) metabolism pathway. hmdb.ca The primary metabolic reaction involves the oxidation of theobromine at the C8 position, a process catalyzed by the enzyme xanthine (B1682287) oxidase (or xanthine dehydrogenase). foodb.ca
Computational methods are crucial for predicting the likelihood of such metabolic transformations and understanding their energetics. Software tools can predict potential metabolites of a parent compound by applying a library of known biotransformation rules. For this compound, its formation from theobromine is a well-documented step. nih.govresearchgate.net
The energetics and mechanism of this enzymatic reaction can be investigated in detail using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. nih.govchemrxiv.org In this approach, the active site of the enzyme (e.g., the molybdopterin cofactor of xanthine oxidase) and the substrate (theobromine) are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using computationally less expensive molecular mechanics. nih.gov Such studies can elucidate the reaction pathway, identify transition states, and calculate the activation energy barriers. Although specific QM/MM studies on the theobromine-to-3,7-dimethyluric acid conversion are not prominent in the literature, computational studies on xanthine oxidase with other substrates have detailed the hydroxylation mechanism, which is expected to be analogous. nih.govresearchgate.net These studies can serve as a template for predicting the reaction energetics for this compound formation.
| Precursor | Enzyme | Transformation Type | Product |
|---|---|---|---|
| Theobromine (3,7-Dimethylxanthine) | Xanthine Oxidase/Dehydrogenase | C8-Oxidation/Hydroxylation | This compound |
In Silico Studies of Molecular Interactions in Biological Systems
In silico methods, particularly molecular docking, are instrumental in exploring how small molecules like this compound interact with biological macromolecules such as proteins. frontiersin.orgbiointerfaceresearch.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. mdpi.com
While specific docking studies targeting this compound are not widely reported, several potential biological interactions could be explored using this approach. One area of interest is its interaction with the enzyme responsible for its synthesis, xanthine oxidase. Docking simulations could help visualize how the product, this compound, fits within the active site and whether it acts as an inhibitor or is readily released.
Another significant area for in silico investigation is the role of this compound in uric acid crystallization. High levels of uric acid can lead to conditions like gout and the formation of kidney stones. Research has shown that other theobromine metabolites can inhibit the crystallization of uric acid. mdpi.com Specifically, this compound, along with theobromine and 7-methylxanthine (B127787), has been identified as an inhibitor of uric acid crystal formation. mdpi.com Molecular docking and molecular dynamics simulations could be used to model the interaction of this compound with the growing surface of a uric acid crystal. These simulations could reveal how it disrupts crystal lattice formation, providing a molecular-level explanation for its inhibitory effect. Such studies would be valuable in understanding its potential protective role against uric acid lithiasis. mdpi.com
Future Research Directions and Translational Applications
Uncovering Novel Biological Activities and Modulatory Roles
3,7-Dimethyluric acid is primarily recognized as a human metabolite of theobromine (B1682246) and is involved in the broader caffeine (B1668208) metabolism pathway. nih.govfoodb.ca It is classified as an oxopurine, a class of compounds that includes xanthine (B1682287) and uric acid. nih.gov While its role as a metabolic byproduct is established, ongoing research aims to uncover whether it possesses intrinsic biological activities or modulatory functions within biochemical pathways.
Initial evidence suggests a potential role in the pathophysiology of certain conditions. For instance, this compound has been identified as one of the purine (B94841) components in urinary calculi, indicating a possible contribution to the formation of kidney stones and the pathogenesis of urolithiasis. Furthermore, recent metabolomic studies have begun to explore its association with metabolic disorders. One study noted a potential link between dimethyluric acids and mitochondrial oxidative stress that stimulates fat accumulation, similar to the action of uric acid. nih.gov The exploration of such novel activities is a key area for future investigation.
Table 1: Known and Investigated Roles of this compound
| Context | Role of this compound | Associated Pathways/Conditions | Reference |
|---|---|---|---|
| Metabolism | Metabolite of Theobromine and Caffeine | Caffeine Metabolism | nih.govfoodb.ca |
| Pathophysiology | Component of Urinary Calculi | Urolithiasis | |
| Metabolic Health | Potential association with central obesity | Metabolic Syndrome | nih.gov |
Longitudinal Cohort Studies for Biomarker Validation and Risk Assessment
The utility of a metabolite as a clinical biomarker hinges on its consistent and predictable association with a physiological state or disease risk, often validated through large-scale longitudinal cohort studies. nih.gov this compound is being investigated in this context, although its validation is still in early stages.
In a study focused on Parkinson's disease, researchers targeted several caffeine metabolites, including this compound. However, it was ultimately excluded from the final analysis due to low detection rates, highlighting a technical challenge in its measurement. nih.gov
Conversely, a study on metabolic syndrome in a large US adult cohort successfully quantified urinary this compound. The analysis identified a metabolic pattern (Principal Component 2), of which this compound was a significant constituent, that was negatively associated with elevated triglycerides. nih.gov This finding suggests its potential as part of a biomarker panel for assessing cardiovascular risk factors. Future longitudinal studies are essential to confirm these associations and establish this compound's predictive value for disease risk. mdpi.com
Integration into Precision Nutrition and Personalized Medicine Strategies
Precision nutrition and personalized medicine aim to tailor dietary and therapeutic interventions to an individual's unique genetic and metabolic profile. nih.govnih.gov Metabolites like this compound are central to this approach as they reflect the real-time output of an individual's metabolic system. nugo.org
Given that this compound is a product of methylxanthine metabolism, its levels can reflect individual differences in the activity of metabolic enzymes, such as CYP1A2. This variability in caffeine metabolism is a classic example of how genetic differences influence dietary responses. By measuring downstream metabolites like this compound, clinicians and nutritionists could potentially gain insights into an individual's metabolic phenotype. This information could be used to provide personalized dietary recommendations, for instance, regarding caffeine intake to optimize health outcomes and minimize risks associated with conditions like metabolic syndrome. nih.govaccscience.com
Exploration of Therapeutic Potential in Purine Metabolism Disorders
Disorders of purine metabolism, such as gout and hyperuricemia, are characterized by the overproduction or underexcretion of uric acid, leading to the deposition of monosodium urate crystals in joints and tissues. nih.govmdpi.com As a methylated purine derivative, this compound is considered a potential marker of abnormal purine metabolism. foodb.ca
While current therapies for these disorders focus on reducing uric acid levels with drugs like allopurinol (a xanthine oxidase inhibitor), there is interest in understanding the complete picture of purine dysregulation. nih.govnih.gov The role of this compound in this context is currently viewed more as a diagnostic or monitoring marker than a direct therapeutic target. Disruptions in purine recycling pathways, as seen in Lesch-Nyhan disease, lead to severe neurological outcomes and underscore the importance of understanding the fate of all purine metabolites. nih.govmdpi.com Future research may explore whether modulating the pathways that produce methylated uric acids could have therapeutic benefits in these complex metabolic diseases.
Table 2: Key Purine Metabolism Disorders and Related Compounds
| Disorder | Key Metabolic Feature | Primary Therapeutic Target | Potential Role of 3,7-DMU |
|---|---|---|---|
| Gout/Hyperuricemia | Elevated serum uric acid | Uric Acid / Xanthine Oxidase | Marker of abnormal purine metabolism |
| Lesch-Nyhan Disease | HGPRT enzyme deficiency, uric acid overproduction | Symptomatic treatment | Indicator of purine pathway disruption |
Development of High-Throughput Screening Platforms for Metabolic Profiling
Advancements in understanding the role of metabolites like this compound are intrinsically linked to technological progress in metabolic profiling. High-throughput screening (HTS) platforms, particularly those utilizing mass spectrometry (MS), are crucial for the rapid and accurate quantification of a wide array of metabolites in large numbers of biological samples. washu.edunih.gov
Modern metabolomic workflows employ techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to analyze hundreds of samples per day. nih.govnih.gov These platforms enable the comprehensive profiling necessary for large cohort studies and clinical trials. The development of such high-throughput methods allows for the inclusion of less-abundant or previously difficult-to-measure metabolites like this compound in broad metabolic panels. This capability is essential for discovering novel biomarkers, understanding complex metabolic networks, and advancing the goals of precision medicine. nih.govstanford.edu
Q & A
Q. How does 3,7-DMU function as an antioxidant in biochemical systems?
- Methodological Answer : 3,7-DMU scavenges reactive oxygen species (ROS) via competitive inhibition of peroxynitrite-mediated oxidation. In vitro assays (e.g., IC50 determination) compare its efficacy to glutathione or ascorbate by measuring thiol protection or tyrosine nitration rates. For example, 3,7-DMU exhibits IC50 values of ~30–50 µM in peroxynitrite scavenging assays, validated via spectrophotometric quantification of nitrotyrosine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of 3,7-DMU across microbial species?
- Methodological Answer : Discrepancies arise due to species-specific enzyme expression. For instance, Aspergillus ustus PT-6 produces 3,7-DMU from theobromine, while A. sydowii PT-2 generates xanthine derivatives . To address this, use comparative genomics to identify candidate enzymes (e.g., cytochrome P450s) and validate via gene knockout/overexpression in model organisms (e.g., Aspergillus spp.). Metabolite profiling using HR-MS/MS and isotopic tracing (e.g., ¹⁴C-theobromine) can map pathway divergence .
Q. What experimental designs are optimal for studying the electrochemical behavior of 3,7-DMU?
- Methodological Answer : Use differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) at graphite electrodes to resolve overlapping oxidation peaks (Ia and IIa). Buffer composition (e.g., phosphate vs. acetate) and pH (4–8) should be systematically varied to assess proton-coupled electron transfer mechanisms. Controlled potential electrolysis coupled with in situ FTIR spectroscopy can identify intermediate species .
Q. How does age-related variability impact the physiological effects of 3,7-DMU in human studies?
- Methodological Answer : Cross-sectional studies (e.g., urine metabolite analysis) reveal age-dependent correlations: β-values for 3,7-DMU and urine flow rate are significant in individuals <60 years (p <0.05) but not in older cohorts . To control for confounding factors, stratify participants by age, adjust for renal function (e.g., eGFR), and use multivariate regression models. Longitudinal designs with repeated measures can further clarify causality .
Q. What strategies mitigate interference from co-existing metabolites in 3,7-DMU quantification?
- Methodological Answer : Employ chromatographic separation (e.g., reverse-phase HPLC with C18 columns) using gradient elution (e.g., 5–30% acetonitrile in 0.1% formic acid) to resolve 3,7-DMU from 1,3- and 1,7-dimethylurate isomers. For MS detection, optimize collision energy to distinguish fragment ions (e.g., m/z 196 → 153 for 3,7-DMU vs. m/z 196 → 168 for 1,3-DMU) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
